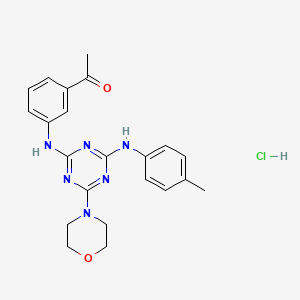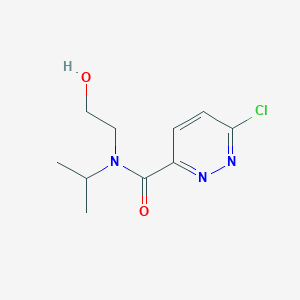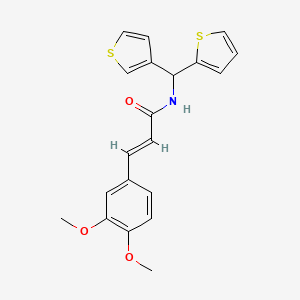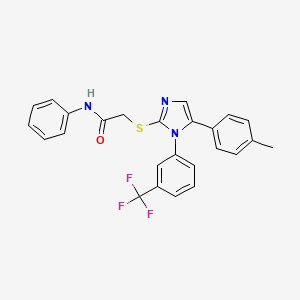
(2R)-2-(3,5-Dimethylphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3,5-Dimethylphenyl)propan-1-amine is a chemical compound that is commonly known as Dexmedetomidine. It is a highly selective α2-adrenergic agonist that is mainly used for sedation during surgical procedures and in the intensive care unit (ICU) setting. Dexmedetomidine is known for its unique pharmacological properties and has gained significant attention from researchers in recent years.
作用機序
Dexmedetomidine acts by selectively activating α2-adrenergic receptors in the brain and spinal cord. This results in a decrease in sympathetic outflow and an increase in parasympathetic activity, leading to sedation, analgesia, and anxiolysis. Dexmedetomidine also has a direct effect on the locus coeruleus, which is responsible for the regulation of arousal and sleep-wake cycles.
Biochemical and Physiological Effects:
Dexmedetomidine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, reduce the release of stress hormones such as norepinephrine and epinephrine, and decrease the production of pro-inflammatory cytokines. Dexmedetomidine has also been shown to have neuroprotective effects, reducing the risk of brain injury and improving outcomes in patients with traumatic brain injury.
実験室実験の利点と制限
Dexmedetomidine has a number of advantages for use in lab experiments. It has a predictable and controllable pharmacokinetic profile, making it easy to administer and monitor. It also has a relatively short half-life, allowing for rapid onset and offset of its effects. However, there are also some limitations to its use in lab experiments. Dexmedetomidine can cause respiratory depression and hypotension, which can be problematic in certain experimental settings. It can also be difficult to distinguish the effects of Dexmedetomidine from those of other drugs or experimental manipulations.
将来の方向性
There are many potential future directions for research on Dexmedetomidine. One area of interest is the use of Dexmedetomidine for the treatment of delirium and agitation in critically ill patients. Another area of interest is the use of Dexmedetomidine as an adjunct to anesthesia, reducing the need for opioids and other sedative agents. There is also ongoing research on the neuroprotective effects of Dexmedetomidine and its potential use in the treatment of traumatic brain injury and other neurological conditions.
合成法
Dexmedetomidine is synthesized through a multi-step process that involves the use of various chemicals and reagents. The synthesis process starts with the reaction of 3,5-dimethylbenzaldehyde with nitroethane to form 3,5-dimethyl-4-nitrobenzaldehyde. The nitro group is then reduced to an amino group using hydrogen gas and palladium catalyst. The resulting amine is then reacted with (R)-3-hydroxybutyronitrile to form (R)-4-(2-amino-1-hydroxyethyl)-3,5-dimethylbenzonitrile. This compound is then reduced to (R)-4-(2-amino-1-hydroxyethyl)-3,5-dimethylbenzyl alcohol, which is then converted to (R)-4-(2-chloro-1-hydroxyethyl)-3,5-dimethylbenzyl alcohol. Finally, this compound is treated with sodium borohydride to form Dexmedetomidine.
科学的研究の応用
Dexmedetomidine has been extensively studied for its unique pharmacological properties and potential therapeutic applications. It has been shown to have sedative, analgesic, anxiolytic, and sympatholytic effects, making it a promising candidate for use in various clinical settings. Dexmedetomidine has been used for sedation during surgical procedures, in the (2R)-2-(3,5-Dimethylphenyl)propan-1-amine setting, and for procedural sedation. It has also been studied for its potential use in the treatment of various conditions such as delirium, agitation, pain, and withdrawal syndrome.
特性
IUPAC Name |
(2R)-2-(3,5-dimethylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-8-4-9(2)6-11(5-8)10(3)7-12/h4-6,10H,7,12H2,1-3H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTWOJDBDHKFNQ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

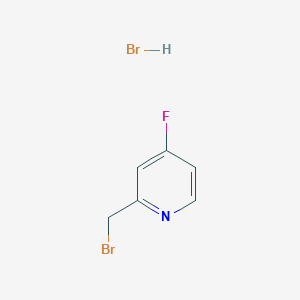

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2610640.png)
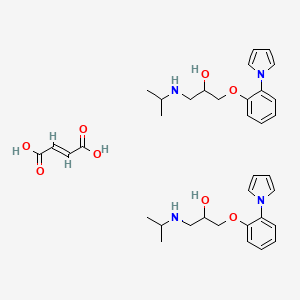
![[(2S)-4,4-Difluoropyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2610643.png)
![1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2610644.png)

![N~1~-[(4-chlorophenyl)methylene]-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2610649.png)
![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2610650.png)
